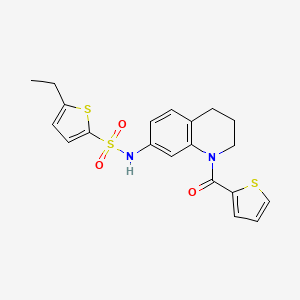

5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

Introduction of the Thiophene Moiety: The thiophene-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction using thiophene-2-carbonyl chloride.

Sulfonamide Formation: The final step involves the reaction of the intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic substitution reactions are common in the thiophene ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of advanced materials, such as organic semiconductors.

Wirkmechanismus

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiophene and tetrahydroquinoline moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing molecular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-sulfonamide: Lacks the tetrahydroquinoline moiety.

Tetrahydroquinoline derivatives: Do not contain the thiophene sulfonamide group.

Uniqueness

The combination of thiophene and tetrahydroquinoline moieties in 5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide makes it unique

Biologische Aktivität

The compound 5-ethyl-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure comprising a tetrahydroquinoline core substituted with thiophene rings and a sulfonamide group. This unique arrangement is hypothesized to contribute to its biological activities.

Sulfonamides generally exert their effects through the inhibition of carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes. The inhibition of CA can lead to alterations in pH regulation and cellular metabolism, making these compounds potential therapeutic agents for conditions such as cancer and metabolic disorders.

Key Findings:

- Inhibition of Carbonic Anhydrase : Studies have shown that thiophene-based sulfonamides exhibit potent inhibition against human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II) with IC50 values ranging from 69 nM to 70 µM for hCA-I and from 23.4 nM to 1.405 µM for hCA-II .

- Cytotoxicity in Cancer Cells : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiophene sulfonamides were found to have IC50 values lower than that of doxorubicin against MCF7 breast cancer cells .

Biological Evaluations

A series of biological evaluations were conducted to assess the efficacy of the compound in vitro.

In Vitro Studies:

- Cell Viability Assays : The compound was tested against several cancer cell lines including MDA-MB-231 and HT-29. Results indicated a reduction in cell viability at concentrations that also reversed tumor microenvironment acidification .

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications in the thiophene and sulfonamide moieties significantly influenced the biological activity of the compounds. For example:

- Substituents on Thiophene : Variations in the substituents on the thiophene ring were shown to enhance inhibitory potency against hCA isoenzymes.

Notable Compounds:

- Compound 16e : Exhibited superior inhibitory activity against CA IX and XII with implications for targeting hypoxic tumor environments .

- Compound 22f : Demonstrated selective inhibition towards mitochondrial CA isoforms with potential applications in obesity treatment .

Case Studies

Recent case studies have highlighted the therapeutic potential of thiophene-based sulfonamides:

- Anticancer Activity : A study evaluated a series of thiophene derivatives against breast cancer cell lines, revealing several compounds with higher cytotoxicity than established chemotherapeutics like doxorubicin .

- Neuroprotective Effects : Some derivatives have shown protective actions against neuronal cell death induced by various stressors, indicating potential applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

5-ethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S3/c1-2-16-9-10-19(27-16)28(24,25)21-15-8-7-14-5-3-11-22(17(14)13-15)20(23)18-6-4-12-26-18/h4,6-10,12-13,21H,2-3,5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHVDKBOSVSZEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.